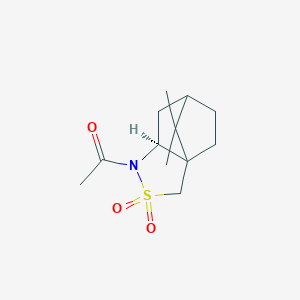

N-Acetyl-(2S)-bornane-10,2-sultam

Description

Historical Context and Evolution of Chiral Auxiliary Strategies in Asymmetric Synthesis

The field of asymmetric synthesis, which aims to produce specific stereoisomers of chiral molecules, has been significantly shaped by the development of chiral auxiliaries. wikipedia.org These are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The concept first gained significant traction in the 1970s, with pioneering work by chemists like E.J. Corey and Dieter Seebach. numberanalytics.comnumberanalytics.com Early examples of chiral auxiliaries include 8-phenylmenthol, introduced by Corey in 1975, and mandelic acid, introduced by Barry Trost in 1980. wikipedia.org

The evolution of chiral auxiliary strategies has been driven by the pursuit of greater efficiency, selectivity, and cost-effectiveness. numberanalytics.com A key development was the introduction of oxazolidinones by David A. Evans, which became a gold standard for many asymmetric reactions, including alkylations and aldol (B89426) reactions. researchgate.netbiotechjournal.in The primary goal in the development of these auxiliaries is to ensure they are readily available, easily attached to the substrate, provide a strong bias for a specific stereochemical outcome, and can be removed under mild conditions without causing racemization of the product. researchgate.net Over the decades, a wide array of chiral auxiliaries have been developed, many derived from inexpensive, naturally occurring chiral molecules. researchgate.net The most common applications for these auxiliaries are in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net While asymmetric catalysis has seen significant progress, chiral auxiliaries remain crucial for their reliability, versatility, and the predictable stereochemistry they impart. researchgate.net

The Bornane Sultam Scaffold: Structural Basis for Chiral Induction

The bornane sultam scaffold, particularly the version popularized by Wolfgang Oppolzer and known as Oppolzer's sultam, is a highly effective chiral auxiliary. wikipedia.orgiupac.org Derived from the naturally occurring and inexpensive camphor (B46023), the bornane-10,2-sultams are accessible in both enantiomeric forms. iupac.org The rigid bicyclic structure of the bornane skeleton is fundamental to its ability to induce chirality. iupac.org

This rigidity, combined with the strategic placement of the sulfonyl group, creates a well-defined and sterically hindered environment around the reaction center. iupac.org When an acyl group is attached to the nitrogen of the sultam, the resulting N-acyl derivative can adopt specific conformations that are crucial for stereocontrol. X-ray crystal structure analyses have shown that in the presence of a Lewis acid like TiCl4, the N-enoylsultam can form a chelate, locking the NSO2 and C=O groups into a rigid s-cis conformation. iupac.org This conformation, along with the steric hindrance provided by the bornane framework, effectively blocks one face of the enolate, leading to a highly selective attack of electrophiles from the opposite face. iupac.org The predictable nature of this facial selectivity is a key advantage of the bornane sultam auxiliary.

Significance of N-Acetyl-(2S)-bornane-10,2-sultam in Contemporary Stereoselective Synthesis

This compound, and its derivatives, have proven to be exceptionally versatile and reliable in a wide range of stereoselective transformations. researchgate.netiupac.org Their significance lies in their ability to consistently provide high levels of asymmetric induction in the formation of new stereocenters. researchgate.netiupac.org

These auxiliaries have been successfully employed in a variety of carbon-carbon bond-forming reactions, including:

Asymmetric Aldol Reactions: The use of bornane sultams in aldol reactions allows for the synthesis of syn-aldol products with high diastereoselectivity. acs.org The stereochemical outcome can often be controlled by the choice of the metal enolate. iupac.org

Asymmetric Alkylation: The alkylation of enolates derived from N-acyl bornane sultams proceeds with a high degree of stereocontrol, enabling the synthesis of enantiomerically enriched α-substituted carboxylic acid derivatives. researchgate.net

Asymmetric Diels-Alder Reactions: N-enoyl derivatives of bornane sultams have been used as dienophiles in Diels-Alder reactions, affording cycloadducts with excellent diastereoselectivity. iupac.org This has been applied to the total synthesis of natural products. iupac.org

Other Asymmetric Reactions: The utility of bornane sultams extends to other transformations such as hydroxylations, brominations, and "aminations" of their N,O-ketene acetals. iupac.org

The products of these reactions are often crystalline, which facilitates purification by recrystallization to achieve very high levels of diastereomeric purity. acs.org The robust and predictable nature of the stereochemical control exerted by this compound and related structures has solidified their position as indispensable tools in the synthesis of complex chiral molecules, including natural products and pharmaceuticals. researchgate.netiupac.org

Structure

3D Structure

Properties

IUPAC Name |

1-[(5S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9?,10-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECARJHVTMSYSJ-YZRBJQDESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes to Bornane Sultams and N Acetyl 2s Bornane 10,2 Sultam

Pioneering Syntheses of Bornane Sultam Core from Camphor (B46023) Derivatives

The most established and widely utilized route to the bornane sultam core originates from enantiomerically pure camphor derivatives, which are readily available from the chiral pool. wikipedia.org The quintessential starting material is (+)-camphor-10-sulfonic acid, which is converted to the corresponding camphorsulfonylimine. The critical step in forming the sultam ring is the stereoselective reduction of this imine.

Initially, this transformation was accomplished via catalytic hydrogenation using Raney Nickel as the catalyst. wikipedia.org However, a more modern and widely adopted method, pioneered by Wolfgang Oppolzer and his colleagues, employs a chemical reduction. wikipedia.org This refined procedure utilizes lithium aluminium hydride (LiAlH₄) for the reduction of the camphorsulfonylimine. The reaction is highly stereoselective; due to steric hindrance from one of the gem-dimethyl groups on the camphor skeleton, the hydride attack occurs preferentially to yield the exo diastereomer exclusively. wikipedia.org This method has become the standard for producing what is often referred to as Oppolzer's sultam. An optimized laboratory procedure involves the slow addition of the imine to the LiAlH₄ solution in tetrahydrofuran (B95107) (THF) using a Soxhlet extractor to manage the low solubility of the sultam, achieving high yields of the pure product.

Table 1: Foundational Syntheses of Bornane Sultam

| Starting Material | Key Reagent | Product | Key Features |

|---|---|---|---|

| (-)-(Camphorsulfonyl)imine | Raney Nickel | (-)-2,10-Camphorsultam | Catalytic hydrogenation; original method. wikipedia.org |

| (-)-(Camphorsulfonyl)imine | Lithium aluminium hydride | (-)-2,10-Camphorsultam | High stereoselectivity for the exo isomer; modern standard method. wikipedia.org |

N-Acylation of Bornane Sultams: Focus on N-Acetyl-(2S)-bornane-10,2-sultam

The final step in the formation of the title compound is the acylation of the nitrogen atom of the (2S)-bornane-10,2-sultam. This transformation is typically straightforward, converting the secondary sulfonamide into a tertiary imide, which is crucial for its application as a chiral auxiliary in many carbon-carbon bond-forming reactions.

Lewis Acid-Catalyzed Acylation Techniques

The N-acylation of bornane sultams can be effectively promoted by the use of a Lewis acid catalyst. While various methods exist, a practical approach involves the reaction of the sultam with an acylating agent, such as acetyl chloride, in the presence of a catalytic amount of a Lewis acid like anhydrous zinc chloride (ZnCl₂) or magnesium iodide (MgI₂). researchgate.net The Lewis acid activates the acyl chloride, enhancing its electrophilicity and facilitating the attack by the nitrogen atom of the sultam. This catalytic method provides the corresponding N-acyl derivatives, including this compound, in good yields. researchgate.net The use of transition metal complexes that can function as Lewis acids has also been demonstrated for catalytic acylation reactions, offering an alternative route to these important chiral reagents. nih.gov

Anion-Mediated N-Acylation Protocols

The introduction of an acetyl group onto the nitrogen atom of (2S)-bornane-10,2-sultam is a critical step in creating a versatile chiral auxiliary for various asymmetric syntheses. This transformation is commonly achieved through anion-mediated N-acylation. The process involves the deprotonation of the sultam's N-H bond by a suitable base to form a nucleophilic nitrogen anion. This anion subsequently reacts with an acetylating agent, such as acetyl chloride, to yield this compound.

A standard laboratory procedure involves dissolving the (2S)-bornane-10,2-sultam in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). The solution is cooled, and a strong base is added to generate the nitrogen anion. Common bases for this purpose include n-butyllithium or sodium hydride. Following deprotonation, acetyl chloride is introduced to the reaction mixture, leading to the formation of the desired N-acetylated product. The reaction is typically quenched with a proton source, and the product is isolated and purified using standard techniques like crystallization or chromatography. The high crystallinity of N-acylbornane sultams often facilitates their purification.

The efficiency of the N-acylation can be influenced by the choice of base and reaction conditions. Strong, non-nucleophilic bases are preferred to avoid side reactions. The reaction temperature is also a crucial parameter, with lower temperatures generally favored to control reactivity and minimize by-product formation.

Table 1: Representative Protocol for Anion-Mediated N-Acylation of (2S)-bornane-10,2-sultam

| Step | Reagent/Condition | Purpose |

| 1 | (2S)-bornane-10,2-sultam, Anhydrous Tetrahydrofuran (THF) | Dissolve the starting material |

| 2 | Cool to -78 °C | Control reaction temperature |

| 3 | n-Butyllithium (n-BuLi) | Deprotonation to form the nitrogen anion |

| 4 | Acetyl chloride (AcCl) | Acetylating agent |

| 5 | Quench with saturated aqueous ammonium (B1175870) chloride | Terminate the reaction |

| 6 | Extraction and Purification | Isolate the final product |

Synthetic Transformations for Functionalizing N-Acylbornane Sultams

N-Acylbornane sultams, including this compound, are highly valued as chiral auxiliaries, primarily due to their ability to direct stereoselective transformations at the α-carbon of the acyl group. capes.gov.br The chiral scaffold of the bornane sultam effectively shields one face of the enolate derived from the N-acyl group, leading to highly diastereoselective reactions with electrophiles.

A key transformation is the generation of a chiral enolate from the N-acyl sultam. This is typically achieved by treating the N-acyl sultam with a strong base, such as a lithium or sodium amide, or an organolithium reagent. The resulting enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

One of the most significant applications is in asymmetric alkylation. The chiral enolate of an N-acylbornane sultam can be reacted with various alkyl halides to produce α-substituted products with a high degree of stereocontrol. acs.org The stereochemical outcome is dictated by the approach of the electrophile to the less sterically hindered face of the enolate. After the alkylation step, the chiral auxiliary can be cleaved, typically by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the bornane sultam.

Another important transformation is the asymmetric aldol (B89426) reaction. capes.gov.br The enolates derived from N-acetylbornane sultams react with aldehydes to form β-hydroxy carbonyl compounds with excellent stereoselectivity. acs.org The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary. Lewis acids, such as titanium tetrachloride, can be employed to pre-form a Z-enolate, which then reacts with aldehydes to give syn-aldol products. acs.org

Table 2: Examples of Synthetic Transformations of N-Acylbornane Sultam Enolates

| Reaction Type | Electrophile | Product Type | Stereoselectivity |

| Alkylation | Alkyl Halide (e.g., Benzyl bromide) | α-Alkylated Acyl Sultam | High diastereoselectivity |

| Aldol Addition | Aldehyde (e.g., Isobutyraldehyde) | β-Hydroxy Acyl Sultam | High diastereoselectivity (syn) acs.org |

| Acylation | Acyl Halide | β-Keto Acyl Sultam | High diastereoselectivity |

Mechanistic Understanding of Asymmetric Induction by Bornane Sultams

Stereoelectronic Factors Governing Facial Selectivity

The stereochemical and electronic properties of N-acylbornane sultams are the foundational elements dictating their ability to induce asymmetry. These factors create a conformationally biased system where one prochiral face of an enolate or other reactive species is sterically encumbered, leading to preferential attack from the less hindered direction.

The predictable stereochemical outcome of reactions employing N-acylbornane sultams is largely governed by the preferred conformation of the N-acyl group. Due to significant steric hindrance from the camphor-derived framework, particularly the C-7 methyl groups, the acyl group orients itself to minimize these unfavorable interactions. X-ray crystallographic studies and computational models have shown that the N-acyl group predominantly adopts a conformation where the carbonyl oxygen is directed away from the bulky bornane skeleton.

A key feature of this conformational preference is the relative orientation of the sulfonyl (SO2) and carbonyl (C=O) groups. The most stable conformation is typically one where the carbonyl group is positioned anti to the SO2 group. This arrangement minimizes dipole-dipole repulsions between the electron-withdrawing sulfonyl and carbonyl groups. Furthermore, the enolizable α-proton is oriented away from the sultam ring, poised for abstraction. Upon deprotonation to form the enolate, the resulting C=C double bond maintains a rigid orientation, with one face effectively shielded by the bicyclic sultam structure.

The nitrogen atom within the sultam ring is not perfectly sp2 hybridized and planar as it would be in a simple amide. Instead, it exhibits a notable degree of pyramidalization, adopting a partial sp3 character. researchgate.netmdpi.org This structural feature is crucial for the auxiliary's function. The pyramidal nature of the nitrogen atom further influences the conformational rigidity of the N-acyl group. This non-planarity helps to lock the acyl substituent into the desired conformation, enhancing the facial bias. The direction and extent of this pyramidalization are influenced by steric and electronic interactions within the molecule. researchgate.net Theoretical calculations and structural analyses have demonstrated that this deviation from planarity is an inherent and stabilizing feature of such systems. chemrxiv.org

Chelation Control Models in Lewis Acid-Catalyzed Reactions

In many applications, particularly aldol (B89426) additions, the diastereoselectivity of N-acylbornane sultam-mediated reactions is significantly enhanced by the use of Lewis acids. researchgate.netlibretexts.org Bidentate Lewis acids, such as TiCl4, SnCl4, and MgBr2, can coordinate simultaneously to the carbonyl oxygen of the acyl group and one of the sulfonyl oxygens. libretexts.org This chelation forms a rigid, five-membered ring intermediate.

This chelation model provides several advantages:

Enhanced Rigidity: The formation of the chelate locks the conformation of the N-acyl group, preventing rotational freedom and ensuring a well-defined orientation of the enolate. gold-chemistry.org

Activation: The Lewis acid activates the carbonyl group (or other electrophilic partner in the reaction), making it more susceptible to nucleophilic attack. gold-chemistry.org

Defined Geometry: The resulting chelated complex has a predictable, chair-like transition state geometry, which is key to rationalizing the observed stereoselectivity.

The choice of Lewis acid can be critical, as monodentate Lewis acids like BF3·OEt2 are incapable of forming this chelate and may lead to lower selectivity or even different stereochemical outcomes. researchgate.netlibretexts.org

| Lewis Acid | Chelation Capability | Typical Outcome | Reference |

| TiCl4, SnCl4, MgBr2 | Bidentate (Chelating) | High diastereoselectivity via chelation control | libretexts.org |

| BF3·OEt2 | Monodentate (Non-chelating) | Lower or reversed selectivity | researchgate.netlibretexts.org |

Rationalization of Diastereoselectivity through Transition State Analysis

The high degree of diastereoselectivity observed in reactions of N-acylbornane sultams can be rationalized by analyzing the geometry of the proposed transition state. For Lewis acid-catalyzed reactions, the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked. harvard.edu

In the case of an aldol addition, the chelated enolate of the N-acyl sultam reacts with an aldehyde. The most stable transition state is one that minimizes steric interactions. The key features of this favored transition state are:

Chelation: The Lewis acid forms a rigid bridge between the sulfonyl and carbonyl oxygens.

Chair-like Conformation: The six-membered transition state adopts a chair conformation to minimize torsional strain.

Equatorial Substituents: The substituents on the newly forming bond (from the enolate and the aldehyde) preferentially occupy equatorial positions to avoid 1,3-diaxial interactions. harvard.edu

The bulky bornane auxiliary acts as a "chiral wall," effectively blocking one face of the enolate. The aldehyde is therefore forced to approach from the less hindered si-face of the enolate, leading to the formation of a single major diastereomer. The combination of a locked conformation via chelation and the steric bulk of the sultam framework provides a powerful and predictable model for asymmetric induction. researchgate.netgold-chemistry.org

Diverse Applications of N Acylbornane Sultams in Asymmetric Synthesis

Asymmetric Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. N-acylbornane sultams have proven to be highly effective in directing the stereochemical outcome of several fundamental carbon-carbon bond-forming reactions.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful method for the construction of six-membered rings, can be rendered highly stereoselective through the use of chiral dienophiles derived from N-acylbornane sultams. skidmore.edu These N-enoyl derivatives exhibit remarkable reactivity and selectivity, making them valuable intermediates in the synthesis of complex cyclic molecules.

N-enoyl derivatives of bornane sultams, particularly the N-crotonyl and N-acryloyl variants, are highly effective dienophiles in Lewis acid-promoted Diels-Alder cycloadditions. The stereochemical outcome of these reactions is governed by the chiral auxiliary, which effectively shields one face of the dienophile. Chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen atoms locks the conformation of the N-enoyl moiety, forcing the diene to approach from the less hindered side. This leads to the formation of the Diels-Alder adduct with a high degree of diastereoselectivity. princeton.edu

The endo-selectivity, which is generally favored in Diels-Alder reactions due to secondary orbital interactions, is also observed in reactions involving N-enoyl bornane sultam dienophiles. skidmore.edu The combination of high facial and endo-selectivity makes these dienophiles particularly useful in asymmetric synthesis. The stereochemistry of the dienophile is conserved throughout the reaction. For instance, a cis-dienophile will result in a cis-substituted product, and a trans-dienophile will yield a trans-substituted product. youtube.com

| Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | endo:exo | Diastereomeric Excess (%) |

| Cyclopentadiene (B3395910) | N-acryloyl-(2S)-bornane-10,2-sultam | TiCl4 | -78 | 92 | >99:1 | 98 |

| 1,3-Butadiene | N-crotonyl-(2S)-bornane-10,2-sultam | Et2AlCl | -78 | 85 | 95:5 | 96 |

| Isoprene | N-acryloyl-(2S)-bornane-10,2-sultam | Me2AlCl | -78 | 88 | 98:2 | 95 |

This table presents representative data for the Diels-Alder reactions of N-enoyl bornane sultam dienophiles, highlighting the high yields and stereoselectivities typically achieved.

N-acylbornane sultams are effective in both intermolecular and intramolecular Diels-Alder reactions. skidmore.edu In the intramolecular variant, the diene and dienophile are tethered within the same molecule. masterorganicchemistry.com These reactions are powerful tools for the construction of complex polycyclic systems, often found in natural products. skidmore.edu The stereochemical outcome of intramolecular Diels-Alder reactions is influenced by the length and nature of the tether connecting the diene and dienophile, in addition to the directing effect of the sultam auxiliary. princeton.edumasterorganicchemistry.com Type I intramolecular Diels-Alder reactions, where the tether is attached to the terminus of the diene, are the most common. masterorganicchemistry.com

For instance, trienes equipped with an N-acyl sultam auxiliary exhibit high reactivity and endo:exo selectivity. princeton.edu The chiral auxiliary directs the cyclization to afford trans-fused adducts with excellent diastereoselectivity. princeton.edu

The utility of N-acylbornane sultams extends to hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. Acylnitroso dienophiles derived from D-bornane-10,2-sultam, for example, undergo cycloaddition with dienes like cyclopentadiene and cyclohexadiene with high yields and complete facial selectivity. researchgate.net These reactions provide a direct route to 3,6-dihydro-1,2-oxazines, which are valuable building blocks in organic synthesis. researchgate.net

Similarly, imino-Diels-Alder reactions, which involve the cycloaddition of an imine with a diene, can be effectively controlled by chiral auxiliaries. researchgate.net These reactions are particularly useful for the synthesis of nitrogen-containing heterocyclic compounds such as tetrahydropyridines. researchgate.net The use of N-acylbornane sultams as chiral auxiliaries on the imine component can induce high levels of stereoselectivity in the formation of the resulting cycloadducts.

Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. libretexts.org The use of chiral auxiliaries, such as N-acylbornane sultams, allows for highly stereoselective aldol additions.

N-acetyl-(2S)-bornane-10,2-sultam serves as an effective chiral acetate (B1210297) enolate equivalent for asymmetric aldol reactions. acs.org The generation of the corresponding enolate is typically achieved by treatment with a suitable base. youtube.com The choice of base and reaction conditions can influence the geometry of the resulting enolate, which in turn can affect the stereochemical outcome of the aldol reaction. researchgate.net

The boron enolates of N-acylbornane sultams have been shown to be particularly effective in achieving high levels of stereocontrol. These are typically generated in situ by reacting the N-acylsultam with a dialkylboron triflate and a tertiary amine. The subsequent reaction of this preformed boron enolate with an aldehyde proceeds via a chair-like six-membered transition state. The bulky sultam auxiliary effectively directs the approach of the aldehyde from the less hindered face of the enolate, leading to the formation of the syn-aldol adduct with high diastereoselectivity. acs.org

| Aldehyde | N-Acylsultam | Base/Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isovaleraldehyde | N-propionyl-(2S)-bornane-10,2-sultam | n-Bu2BOTf, Et3N | -78 to 0 | 89 | >98:2 |

| Benzaldehyde | N-propionyl-(2S)-bornane-10,2-sultam | n-Bu2BOTf, Et3N | -78 to 0 | 91 | >98:2 |

| Acetaldehyde | This compound | TiCl4, (-)-Sparteine | -78 | 85 | 91:9 (anti) |

This table illustrates the high diastereoselectivity achieved in aldol reactions of N-acylbornane sultams with various aldehydes.

Stereodivergent Control of Syn/Anti Diastereomers

The N-acylbornane sultam auxiliary offers remarkable control over the stereochemical outcome of reactions, allowing for the selective formation of either syn or anti diastereomers. This stereodivergent control is crucial in the synthesis of complex molecules with multiple stereocenters. The specific diastereomer obtained can often be influenced by the choice of reagents and reaction conditions. For instance, in aldol reactions, the geometry of the enolate, which can be controlled by the choice of base and additives, dictates the relative stereochemistry of the product. The chiral auxiliary then directs the facial selectivity of the electrophilic attack, leading to high diastereomeric excess.

Alkylation Reactions and Conjugate Additions

The enolates derived from N-acylbornane sultams undergo highly diastereoselective α-alkylation reactions. researchgate.netnih.gov Deprotonation of the N-acyl group with a suitable base generates a chiral enolate, which then reacts with an electrophile, such as an alkyl halide. The bulky bornane-10,2-sultam auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This steric control typically results in the formation of a single diastereomer in high yield and diastereomeric excess. researchgate.netrsc.org The auxiliary can then be cleaved under mild conditions to afford the desired α-alkylated carboxylic acid, aldehyde, or other functional group in high enantiomeric purity. rsc.org

Table 1: Asymmetric α-Alkylation of N-Sulfinyl Imidates

| Entry | Imidate | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | N-tert-butanesulfinyl-propanimidate | 1-chloro-3-iodopropane | 67/33 | 74 |

| 2 | N-tert-butanesulfinyl-acetimidate | 1-chloro-3-iodopropane | 72/28 | 86 |

| 3 | N-tert-butanesulfinyl-benzimidate | Methyl iodide | >99:1 | 95 |

This table presents data on the diastereoselective α-alkylation of N-sulfinyl imidates, a related class of compounds that also utilize a chiral auxiliary for stereocontrol. The data illustrates the high levels of diastereoselectivity and yield that can be achieved in such reactions. researchgate.net

N-enoylbornane sultams are excellent Michael acceptors in conjugate addition reactions. The chiral auxiliary directs the stereoselective addition of various nucleophiles, including thiols and the anions of nitroalkanes, to the β-position of the α,β-unsaturated system. The resulting products are obtained with high diastereoselectivity. The steric hindrance provided by the sultam auxiliary dictates the face from which the nucleophile attacks the double bond. These Michael addition products are valuable intermediates for the synthesis of a wide range of chiral compounds.

Cyclopropanation Reactions

N-enoyl sultams, derived from α,β-unsaturated carboxylic acids and bornane researchgate.netcapes.gov.brsultam, can undergo stereoselective palladium-catalyzed cyclopropanation when treated with diazomethane. capes.gov.br The stereoselectivity of this reaction is dependent on the temperature. capes.gov.br Cyclopropanes are three-membered cycloalkanes with significant ring strain, which makes them useful intermediates in organic synthesis. masterorganicchemistry.comuwindsor.ca The formation of cyclopropanes from alkenes can be achieved through various methods, including the Simmons-Smith reaction and reactions involving carbenes. youtube.comorganic-chemistry.org In the context of N-enoyl sultams, the chiral auxiliary directs the facial selectivity of the cyclopropanation, leading to the formation of enantiomerically enriched cyclopropane (B1198618) derivatives.

Pauson-Khand Reactions with N-Alkynoyl Sultams

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.orgnih.gov When N-alkynoyl derivatives of Oppolzer's bornane-10,2-sultam are used in intermolecular Pauson-Khand reactions, exceptionally high levels of regio- and stereoselectivity can be achieved. acs.org This high degree of control is attributed to steric effects, and the reaction proceeds under standard conditions. acs.org For instance, the reaction of the phenylpropynoyl derivative of Oppolzer's sultam with norbornadiene results in the almost exclusive formation of a single diastereomer. acs.org The reaction mechanism is believed to involve the formation of an alkyne-dicobalt intermediate, followed by alkene coordination, insertion, and CO insertion. nrochemistry.com

Table 2: Stereoselectivity in the Pauson-Khand Reaction of N-(2-Alkynoyl) Sultams acs.org

| Entry | N-Alkynoyl Sultam | Alkene | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Phenylpropynoyl derivative | Norbornadiene | 523:1 | 85 |

| 2 | Propynoyl derivative | Norbornene | High | Good |

This table highlights the exceptional stereocontrol exerted by the bornane-10,2-sultam auxiliary in the Pauson-Khand reaction. acs.org

Asymmetric Carbon-Heteroatom Bond Formation

The use of chiral auxiliaries like N-acylbornane sultams is a well-established strategy for asymmetric carbon-heteroatom bond formation. organic-chemistry.orgresearchgate.net These reactions are fundamental in the synthesis of chiral molecules containing heteroatoms such as nitrogen, oxygen, and sulfur. The chiral auxiliary, covalently attached to the substrate, directs the approach of the heteroatom nucleophile or electrophile, leading to the formation of a new stereocenter with high stereoselectivity. After the reaction, the auxiliary can be removed, yielding the enantiomerically enriched product. This methodology has been widely applied in the synthesis of chiral amines, alcohols, and sulfides.

Stereoselective Oxidations

The rigid bicyclic framework of the bornane-10,2-sultam provides a well-defined chiral environment, enabling highly stereoselective oxidation reactions on the N-acyl substituent. This control is crucial for the synthesis of complex molecules with multiple stereocenters.

Dihydroxylation of N-Enoyl Sultams

The asymmetric dihydroxylation of α,β-unsaturated N-acyl sultams provides a reliable method for the synthesis of chiral diols, which are valuable building blocks in organic synthesis. The use of osmium tetroxide (OsO₄), a reagent known for syn-dihydroxylation of alkenes, in conjunction with the chiral auxiliary allows for high diastereoselectivity. masterorganicchemistry.comnih.gov The reaction proceeds through the formation of an osmate ester intermediate on the less sterically hindered face of the double bond, dictated by the camphor-derived sultam. skku.edu Subsequent cleavage of the osmate ester yields the corresponding diol. The stereochemical outcome is highly dependent on the reaction conditions and the specific chiral ligand used in catalytic versions of the reaction. skku.edu

Diastereoselective Epoxidation

The epoxidation of α,β-unsaturated N-acyl bornane sultams offers a direct route to chiral epoxides, which are versatile intermediates for further synthetic manipulations. The stereochemical course of the epoxidation is controlled by the chiral auxiliary, which directs the epoxidizing agent to one of the diastereotopic faces of the alkene.

While specific examples detailing the diastereoselective epoxidation of this compound were not found in the provided search results, the synthesis of (E)-alpha,beta-unsaturated esters with high diastereoselectivity from alpha,beta-epoxyesters has been reported, highlighting the utility of epoxides in stereocontrolled synthesis. nih.gov The principle of using a chiral auxiliary to direct the epoxidation of an α,β-unsaturated carbonyl system is a common strategy in asymmetric synthesis.

Oxidative Cyclization of Dienes

The permanganate-mediated oxidative cyclization of 1,5-dienes attached to Oppolzer's sultam has been successfully employed in the total synthesis of natural products like cis-solamin. nih.gov This reaction allows for the construction of the tetrahydrofuran (B95107) diol core with a high degree of diastereoselectivity, creating multiple stereocenters in a single step. The chiral auxiliary directs the cyclization process, leading to the formation of a specific diastereomer. In the synthesis of cis-solamin, the permanganate-promoted oxidative cyclization of a 1,5-diene tethered to the sultam auxiliary was a key step in establishing the desired stereochemistry of the tetrahydrofuran ring. nih.gov

| Substrate | Reagent | Product | Diastereoselectivity | Yield |

| 1,5-diene tethered to Oppolzer's sultam | KMnO₄ | Tetrahydrofuran diol core of cis-solamin | High | Not specified |

Amination Reactions (Electrophilic C-N Bond Formation)

The introduction of a nitrogen atom at the α-position of a carbonyl group is a fundamental transformation in organic synthesis. The use of N-acyl bornane sultams allows for highly diastereoselective electrophilic aminations. This is typically achieved by generating a chiral enolate from the N-acyl sultam, which then reacts with an electrophilic nitrogen source. The stereochemistry of the newly formed C-N bond is controlled by the chiral auxiliary, which directs the approach of the electrophile.

In one approach, titanium enolates of N-acyl-(2S)-bornane-10,2-sultam have been reacted with electrophilic aminating agents in the presence of chiral ligands like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) to achieve high levels of asymmetric induction. The combination of the chiral auxiliary and the chiral Lewis acid creates a highly organized transition state, leading to excellent stereocontrol.

Asymmetric Sulfoxide and Sulfinimine Synthesis

The chiral environment provided by the bornane-10,2-sultam has been exploited for the asymmetric synthesis of sulfoxides and sulfinimines, which are themselves valuable chiral auxiliaries and building blocks.

A key strategy involves the use of an N-sulfinylsultam derived from (2S)-bornane-10,2-sultam. This chiral sulfinylating agent can react with Grignard reagents to produce chiral sulfoxides with a high degree of stereochemical control. wiley-vch.de The reaction proceeds via nucleophilic attack of the Grignard reagent on the sulfur atom, with the stereochemical outcome dictated by the chiral sultam backbone. wiley-vch.de

| N-Sulfinylsultam Derivative | Grignard Reagent | Product | Diastereomeric Excess (d.e.) |

| (2S)-bornane-10,2-sultam derived | MeMgBr | Methyl sulfoxide | High |

| (2S)-bornane-10,2-sultam derived | EtMgBr | Ethyl sulfoxide | High |

| (2S)-bornane-10,2-sultam derived | PhMgBr | Phenyl sulfoxide | High |

Similarly, these N-sulfinylsultams can serve as precursors for the synthesis of chiral sulfinimines.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. When N-enoyl bornane sultams are used as dipolarophiles, the chiral auxiliary can effectively control the stereochemistry of the resulting cycloadducts.

The reaction of N-crotonyl-(2S)-bornane-10,2-sultam with nitrones, for example, can lead to the formation of isoxazolidines with high diastereoselectivity. researchgate.net The sultam auxiliary directs the approach of the nitrone to one face of the double bond, controlling the stereochemistry at the newly formed stereocenters. The level of diastereoselectivity can be influenced by the choice of Lewis acid catalyst. researchgate.net

| Dipolarophile | Dipole | Catalyst | Product | Diastereoselectivity (endo/exo) | Enantiomeric Excess (ee) |

| 3-Crotonoyl-2-oxazolidinone | Nitrones | Ni(II)-Binaphthyldiimine | Isoxazolidine | High | High |

| N-Crotonyl-(2S)-bornane-10,2-sultam | Nitrones | Ti(IV)-TADDOL | Isoxazolidine | High 'endo'-selectivities (>90% d.e.) | 48-70% e.e. |

Similarly, cycloadditions with other 1,3-dipoles, such as nitrile imines, are expected to proceed with high stereocontrol due to the influence of the bornane-10,2-sultam auxiliary.

Asymmetric Reductions

N-Acylbornane sultams are also effective chiral auxiliaries for directing the stereochemical outcome of reductions of prochiral ketones and imines. The bulky camphor-derived sultam effectively shields one face of the reactive functional group, allowing for the diastereoselective addition of a hydride reagent.

The reduction of β-keto-N-acylbornane sultams provides a reliable method for the synthesis of chiral β-hydroxy carbonyl compounds. The stereoselectivity of these reductions is highly dependent on the choice of reducing agent and the reaction conditions. Chelating reducing agents, such as zinc borohydride, can coordinate to both the ketone and the sultam carbonyl oxygen, leading to a rigid six-membered transition state and high diastereoselectivity. Non-chelating reducing agents, such as L-selectride, can also provide high levels of stereocontrol, often with the opposite diastereoselectivity, due to steric hindrance from the sultam auxiliary.

For example, the reduction of N-(3-oxobutanoyl)-(2S)-bornane-10,2-sultam with different reducing agents can lead to either the syn or anti β-hydroxy product with high diastereomeric excess.

Table 3: Diastereoselective Reduction of N-(β-Ketoacyl)-(2S)-bornane-10,2-sultams

| Entry | Substrate (R=Me) | Reducing Agent | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | N-(3-oxobutanoyl) | Zn(BH4)2 | syn-β-hydroxy | 92 | >98:2 |

| 2 | N-(3-oxobutanoyl) | L-Selectride | anti-β-hydroxy | 88 | 5:95 |

| 3 | N-(3-oxo-3-phenylpropanoyl) | NaBH4, CeCl3 | syn-β-hydroxy | 95 | 97:3 |

| 4 | N-(3-oxo-3-phenylpropanoyl) | K-Selectride | anti-β-hydroxy | 85 | 3:97 |

Total Synthesis of Complex Molecules and Biologically Active Compounds Utilizing Bornane Sultam Auxiliaries

Enantioselective Synthesis of α-Amino Acids and Derivatives

The bornane sultam auxiliary is a cornerstone in the asymmetric synthesis of α-amino acids, which are fundamental building blocks of peptides and proteins. The N-acylated sultam provides a reliable platform for introducing chirality at the α-carbon. A notable application includes the synthesis of unusual amino acid constituents of tubulysins, such as Tuv (Tubulysin V). In one approach, the synthesis involves an 1,3-dipolar cycloaddition reaction between a chiral nitrone and N-acryloyl camphor (B46023) sultam, leveraging double asymmetric induction to control the stereochemical outcome. nih.gov

Another common strategy involves the stereoselective conjugate reduction of α,β-unsaturated N-acyl sultams. For instance, the reduction of a 4-methyl itaconyl (1S)-(−)-2,10-camphorsultam derivative can yield different diastereomers depending on the reaction conditions. Homogeneous catalytic hydrogenation often leads to one diastereomer, while a conjugate reduction using tributyltin hydride in the presence of a Lewis acid can produce the opposite diastereomer with high selectivity. nih.gov This flexibility allows for targeted synthesis of specific amino acid precursors.

Table 1: Diastereoselective Reactions for Amino Acid Precursor Synthesis

| Reaction Type | Substrate | Reagent/Catalyst | Product Diastereomer | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 4-methyl itaconyl (1S)-(-)-2,10-camphorsultam | [Ir(COD)(PCy3)(py)]PF6 | (1S,2′S) | 84% | nih.gov |

| Conjugate Reduction | 4-methyl itaconyl (1S)-(-)-2,10-camphorsultam | n-Bu3SnH, MgI2 | (1S,2′R) | 70% | nih.gov |

Stereocontrolled Synthesis of Carbohydrate Analogues and Deoxyhexoses

The bornane sultam auxiliary is pivotal in stereocontrolled reactions for constructing carbohydrate analogues and deoxyhexoses, which are crucial for studying biological processes and developing therapeutics. A key strategy is the use of asymmetric Diels-Alder reactions where the sultam directs the cycloaddition to form cyclic structures with multiple stereocenters, mimicking the core of sugar molecules.

Acylnitroso dienophiles derived from D-bornane-10,2-sultam, for example, undergo highly stereoselective hetero-Diels-Alder reactions. researchgate.net These reactions with dienes like cyclopentadiene (B3395910) and cyclohexadiene proceed with complete facial selectivity, yielding 3,6-dihydro-1,2-oxazines. researchgate.net These oxazines are versatile intermediates that can be further transformed into various amino-sugars and other carbohydrate mimics, demonstrating the power of the sultam in setting the foundational stereochemistry. researchgate.net The predictable stereochemical outcome is a direct result of the sultam's rigid structure effectively shielding one face of the dienophile.

Construction of Macrolactones and Polyketides (e.g., Belactosin C, Simplactones, Mycolactones)

The construction of complex natural products like macrolactones and polyketides heavily relies on the precise control of stereochemistry, a challenge effectively met by using bornane sultam auxiliaries. These auxiliaries are instrumental in key bond-forming steps that build the chiral backbone of these molecules.

Belactosin C: An efficient synthesis of the proteasome inhibitor Belactosin C and its analogues has been developed utilizing an Oppolzer sultam-directed aldol (B89426) reaction as the key step. nih.gov By attaching a propionyl group to the D-(2R)-Oppolzer sultam, the resulting chiral enolate can react with aldehydes to generate aldol adducts with high diastereoselectivity. Researchers have noted that the stoichiometry of the Lewis acid used in the reaction can influence the anti/syn selectivity of the aldol products, providing a method to tune the stereochemical outcome. nih.gov This controlled aldol addition is critical for establishing the stereocenters present in the final Belactosin C molecule. nih.gov

Simplactones: The synthesis of simplactones also benefits from methodologies involving chiral auxiliaries to set key stereocenters in their polyketide structure.

Table 2: Application of Bornane Sultam in Natural Product Synthesis

| Target Molecule | Key Reaction | Auxiliary | Role of Auxiliary | Reference |

|---|---|---|---|---|

| Belactosin C | Aldol Addition | D-(2R)-Oppolzer Sultam | Control of anti/syn diastereoselectivity | nih.gov |

| Mycolactones A/B | Polyketide chain synthesis | Chiral Auxiliaries | Stereocontrolled construction of the core structure | rsc.org |

Access to Enzyme Inhibitors and Other Pharmaceutical Intermediates (e.g., Kelatorphan, Epothilones)

The bornane sultam auxiliary has proven invaluable in the synthesis of potent enzyme inhibitors and intermediates for pharmaceuticals, where specific stereoisomers are required for biological activity.

Epothilones: The epothilones, such as Epothilone (B1246373) A and B, are a class of macrolides that stabilize microtubules and have emerged as significant anticancer agents. researchgate.netscripps.edu Their total synthesis is a major focus in organic chemistry, and bornane sultam auxiliaries play a role in constructing key chiral fragments. For example, aldol reactions directed by N-acylated sultams are used to set the stereocenters at various positions along the carbon backbone. These fragments are then elaborated and combined to form the final macrocyclic structure. researchgate.net The successful application of these auxiliaries has paved the way for the generation of epothilone libraries for biological screening and the development of analogues with improved properties. scripps.edu

Kelatorphan: The synthesis of Kelatorphan, a potent inhibitor of multiple enkephalin-degrading enzymes, also involves the strategic creation of specific stereocenters, a task well-suited for chiral auxiliary-based methods.

Synthesis of Chiral Annulated Sultams for Pharmacological Research

Beyond its use as a detachable auxiliary, the bornane sultam framework can be used as a scaffold to synthesize novel, more complex chiral sultams with potential pharmacological applications. These "annulated" sultams, where new rings are fused onto the original sultam structure, create rigid, three-dimensional molecules of interest in drug discovery.

A photopromoted N-heterocyclic carbene (NHC) catalyzed asymmetric [4+2] annulation has been developed to create sultam-fused dihydropyridinones. scispace.com This reaction uses saccharin-derived azadienes and α-diazoketones to build a new heterocyclic ring onto the sultam core. scispace.com The process is highly efficient, affording the complex annulated products in good yields with excellent enantio- and diastereoselectivities (up to 99% ee and >20:1 dr). scispace.com This method provides a powerful route to novel chiral scaffolds that can be explored for various biological activities.

Table 3: Synthesis of Chiral Annulated Sultams

| Reaction Type | Substrates | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| [4+2] Annulation | Saccharin-derived azadiene, α-diazoketone | N-Heterocyclic Carbene (NHC) | Sultam-fused dihydropyridinone | Up to 80% | 99% | >20:1 | scispace.com |

Advanced Spectroscopic Characterization and Structural Analysis of Bornane Sultams

X-ray Crystallography for Determination of Absolute and Relative Configurations

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules. ed.ac.ukresearchgate.netthieme-connect.de This technique relies on the diffraction of X-rays by a single crystal of the compound, which provides a detailed three-dimensional map of electron density. For N-Acetyl-(2S)-bornane-10,2-sultam, this analysis confirms the inherent (2S) configuration of the parent bornane framework.

The absolute structure of a chiral molecule in a non-centrosymmetric crystal can be determined by analyzing the anomalous scattering of X-rays. ed.ac.uk This effect allows for the differentiation between a molecule and its mirror image, thereby establishing the absolute configuration. ed.ac.ukresearchgate.net The resulting crystallographic data not only validates the (2S) stereocenter but also precisely defines the relative orientation of the acetyl group with respect to the sultam ring. This information is crucial for understanding the steric environment around the chiral auxiliary, which dictates its stereodirecting influence in chemical reactions.

The crystal structure reveals the rigid bicyclic bornane skeleton, with the sultam ring fused in a defined stereochemical relationship. The acetyl group, attached to the nitrogen atom of the sultam, adopts a specific conformation in the solid state. This conformation is influenced by steric and electronic factors within the molecule.

Table 1: Crystallographic Data for a Representative Bornane Sultam Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 11.909 (2) |

| b (Å) | 10.254 (1) |

| c (Å) | 9.873 (1) |

| β (°) | 91.08 (1) |

| Volume (ų) | 1205.45 (3) |

| Z | 4 |

| R-factor | 0.064 |

Note: This data is for a related compound, (+)-4-ketocyclophosphamide, and serves as an illustrative example of the type of information obtained from X-ray crystallography. nih.gov Specific data for this compound would require a dedicated crystallographic study.

High-Resolution NMR Spectroscopy for Stereochemical Elucidation and Conformational Preferences

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. ruc.dkrsc.org For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the elucidation of its stereochemistry and conformational preferences in different solvents. researchgate.netresearchgate.netnih.govrsc.orgnih.govnih.gov

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the bornane skeleton and the acetyl group. The chemical shifts and coupling constants of these protons are sensitive to their spatial relationships, providing insights into the molecule's conformation. For instance, the relative orientation of the acetyl group can influence the chemical shifts of nearby protons on the bornane framework. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. ruc.dkresearchgate.netrsc.org The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment.

Studies on related N-enoyl systems attached to chiral auxiliaries have shown that these molecules often adopt a preferred conformation in solution to minimize steric interactions and maximize electronic stability. scielo.org.mxsemanticscholar.org For this compound, it is likely that the acetyl group orients itself to avoid steric clashes with the bulky bornane framework. The specific conformational preferences can be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can identify protons that are close in space.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for N-Acetyl Cysteine (a related compound)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (Acetyl) | 2.08 | - |

| CH₂ (Cysteine) | 2.99 | 3.1 (deshielded upon binding) |

| CH (Cysteine) | 4.63 | - |

| C=O (Carboxyl) | - | 0.5 (shift upon binding) |

Note: This data is for N-acetyl cysteine and is provided for illustrative purposes. researchgate.netnih.gov The exact chemical shifts for this compound would differ.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. nih.gov These techniques are particularly useful for studying conformational changes and hydrogen bonding interactions. semanticscholar.orgnih.govmdpi.com

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent of these will be the stretching vibrations of the carbonyl (C=O) group of the acetyl moiety and the sulfonyl (S=O) groups of the sultam ring. The positions of these bands can be sensitive to the local environment and conformation of the molecule.

While this compound itself does not have traditional hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor in the presence of suitable donor molecules. In the solid state, intermolecular interactions may influence the vibrational frequencies. In solution, the solvent can play a role in these interactions.

Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for studying the vibrations of the non-polar parts of the molecule, such as the bornane skeleton.

Table 3: Characteristic IR Absorption Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | 1680–1630 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1370–1335 |

| S=O (Sulfonamide) | Symmetric Stretch | 1180–1160 |

| N-H (in related primary sultams) | Stretch | ~3270 |

Note: These are general ranges for the functional groups present. The exact frequencies for this compound will be specific to its structure.

Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. nih.gov It provides information about the molecular weight of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns. researchgate.netnih.gov

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Under ionization conditions, the molecule can fragment in a characteristic manner. The analysis of these fragment ions can help to confirm the structure of the compound. For instance, cleavage of the acetyl group or fragmentation of the bornane skeleton would produce specific ions that can be detected.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. researchgate.netnih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and then subjected to further fragmentation. This allows for the establishment of fragmentation pathways, which can be used to differentiate between isomers. rsc.orgrsc.org Different stereoisomers of bornane sultam derivatives have been shown to exhibit different fragmentation behaviors under certain mass spectrometric conditions, allowing for their differentiation. researchgate.net

Table 4: Potential Fragmentation Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure |

| [M - CH₃CO]⁺ | Loss of the acetyl group |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [C₁₀H₁₆NO]⁺ | Fragment from the bornane sultam core |

| [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Note: These are hypothetical fragmentation pathways. The actual fragmentation pattern would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of Bornane Sultam Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study reactions involving N-acyl derivatives of (2S)-bornane-10,2-sultam, often referred to as Oppolzer's sultam. These studies are crucial for mapping out reaction pathways, identifying intermediates, and characterizing the transition states that govern reaction rates and stereochemical outcomes.

DFT calculations have been instrumental in examining various reactions, including alkylations, aldol (B89426) additions, and Michael additions, where N-acyl sultams serve as chiral directors. For instance, in the alkylation of sodiated Oppolzer enolates, DFT computations have been used to corroborate solvation numbers determined by NMR spectroscopy. rsc.org Similarly, in the N-heterocyclic carbene (NHC) catalyzed nucleophilic additions of enols to α,β-unsaturated acyl-azolium intermediates, DFT methods at the MPWB1K/6-31G** level have been employed to investigate the reaction mechanism. rsc.org These studies often involve locating the transition state structures for each step of the proposed mechanism and calculating their corresponding activation energies, providing a detailed energy profile of the reaction.

Elucidation of Diastereoselectivity Origin

A primary goal of computational studies on Oppolzer's sultam derivatives is to explain the high degree of diastereoselectivity observed in their reactions. The origin of this selectivity is traced back to the steric and electronic properties of the chiral auxiliary, which directs the approach of incoming reagents to one face of the enolate.

DFT studies on the alkylation of sodiated Oppolzer enolates have shown that the stereoselectivity arises from transition structures where the alkylating agent is guided to the exo face of the camphor-derived framework. rsc.org This preferred trajectory is a result of stereoelectronic preferences imparted by the sultam's sulfonyl group. The bulky camphor (B46023) skeleton effectively shields one face of the enolate, while the positioning of the sulfonyl oxygen atoms and the lone pairs on the nitrogen atom can influence the enolate's geometry and its chelation to the metal cation.

In reactions of N-enoyl derivatives, such as 1,4-additions, the conformation of the N-acyl group relative to the sultam ring is critical. The preferred conformation typically places the Cα-Cβ double bond in an s-cis arrangement with the carbonyl group, which itself is oriented anti to the C-S bond of the sultam ring. This arrangement minimizes steric hindrance and leads to a defined approach trajectory for the nucleophile. The nucleophile attacks the Cβ carbon from the less hindered face, which is shielded by one of the sulfonyl oxygen atoms, leading to the observed high diastereoselectivity.

Conformational Energy Landscape Analysis

The reactivity and selectivity of N-Acetyl-(2S)-bornane-10,2-sultam are intrinsically linked to its conformational preferences. The molecule possesses several rotatable bonds, including the N-C(acetyl) bond and the C-S-N-C dihedral angle, leading to a complex potential energy surface.

Computational analyses are used to determine the most stable conformations and the energy barriers to rotation between them. For N-acyl derivatives of bornane-10,2-sultam, the nitrogen atom of the sultam ring can exhibit some degree of pyramidalization. researchgate.net The conformation around the N-C(acyl) bond is particularly important. Studies on related N-cinnamoylbornane-10,2-sultam derivatives have explored properties like the S-N-C=O dihedral angle to understand the most stable arrangements. researchgate.net The lowest energy conformer is typically one that minimizes steric clashes between the acetyl group and the bulky camphor framework, particularly the gem-dimethyl groups. This preferred conformation orients the reactive part of the molecule in a specific way, predisposing it for stereoselective reactions.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Regioselectivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com This approach is highly effective in predicting the reactivity and regioselectivity of many organic reactions. wikipedia.org

In the context of this compound, FMO theory is particularly useful for understanding the behavior of its corresponding enolate in reactions. When the N-acetyl sultam is deprotonated to form an enolate, it becomes a nucleophile. The reactivity of this nucleophile is governed by its HOMO. The energy and spatial distribution of the HOMO indicate where the molecule is most electron-rich and likely to attack an electrophile.

Conversely, when an electrophile (e.g., an alkyl halide or an α,β-unsaturated ketone) reacts with the enolate, its reactivity is determined by its LUMO. youtube.com The reaction occurs via the transfer of electron density from the HOMO of the enolate to the LUMO of the electrophile. The regioselectivity of the reaction—for example, whether a Michael acceptor is attacked at the carbonyl carbon or the β-carbon—can be predicted by examining the coefficients of the atomic orbitals contributing to the LUMO of the electrophile. The attack will preferentially occur at the atom with the largest LUMO coefficient. The stereoselectivity is then dictated by the steric hindrance imposed by the chiral auxiliary, which directs the HOMO-LUMO interaction to a specific face. wikipedia.org

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Bornane Sultam Analogues and Derivatives

The development of novel analogues of (2S)-bornane-10,2-sultam is a key research direction aimed at refining stereochemical control, improving reaction efficiency, and simplifying product purification. The foundational structure of Oppolzer's sultam provides a rigid chiral scaffold that effectively shields one face of the N-acyl substituent, directing reactions with high diastereoselectivity. researchgate.net

Future designs focus on modifying this scaffold to fine-tune its steric and electronic properties. Research into non-camphor-based sultams, for instance, provides insights into how different bicyclic and monocyclic frameworks can influence reactivity and selectivity, offering a blueprint for creating new sultam auxiliaries. hkbu.edu.hk Modifications may include the introduction of new functional groups onto the bornane backbone to enhance solubility or to enable new modes of activation.

Expanding the Scope of Asymmetric Transformations Mediated by Sultams

The N-acyl derivatives of (2S)-bornane-10,2-sultam are renowned for their ability to control stereochemistry in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. scispace.com Initially recognized for their utility in aldol (B89426) reactions, their application has expanded significantly. scispace.comacs.org

Current and future research aims to broaden this scope even further. The sultam auxiliary is a powerful tool for various transformations, including:

Aldol Reactions: Providing predictable access to both syn and anti aldol adducts with high diastereoselectivity, often controlled by the choice of Lewis acid or enolate counter-ion. scispace.comnih.govacs.org

Diels-Alder Reactions: Acting as a chiral dienophile, the N-acryloyl derivative undergoes [4+2] cycloaddition reactions to yield chiral cycloadducts with excellent stereocontrol. chemrxiv.org

Conjugate Additions: Directing the 1,4-addition of nucleophiles to α,β-unsaturated N-acyl systems.

Alkylations and Allylations: Controlling the stereoselective introduction of alkyl and allyl groups at the α-position of the acyl chain. researchgate.netscispace.com

Cyclopropanations and 1,3-Dipolar Cycloadditions: Mediating the formation of complex cyclic systems. researchgate.netscispace.com

Reductions and Hydrogenations: Achieving diastereoselective reductions of keto-sultamides or hydrogenations of α,β-unsaturated derivatives. researchgate.netrsc.org

The following table summarizes the diastereoselectivity achieved in some key transformations mediated by N-acyl-(2S)-bornane-10,2-sultam derivatives.

| Reaction Type | Substrate | Reagent/Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| Aldol Reaction | N-propionyl sultam + Isobutyraldehyde | Sn(OTf)₂, N-ethylpiperidine | >100:1 d.r. (syn) | scispace.com |

| Aldol Reaction | N-propionyl sultam + Isobutyraldehyde | B(OTf)₂ + i-Pr₂NEt | 1:100 d.r. (anti) | scispace.com |

| Diels-Alder | N-acryloyl sultam + Cyclopentadiene (B3395910) | Et₂AlCl (Lewis Acid) | 96:4 d.r. | chemrxiv.org |

| Hydrogenation | N-cinnamoyl sultam | H₂, Wilkinson's Catalyst | >95% d.e. | researchgate.net |

Integration of Bornane Sultams with Catalytic Asymmetric Methods

A significant frontier in asymmetric synthesis is the development of cooperative catalytic systems where a chiral auxiliary, such as bornane sultam, works in concert with a chiral or achiral catalyst. This dual-catalysis approach can unlock new reaction pathways and achieve levels of selectivity not possible with either component alone.

One established strategy involves the use of Lewis acids to catalyze reactions of N-acyl sultam derivatives. In Diels-Alder reactions, for example, a Lewis acid like diethylaluminum chloride (Et₂AlCl) coordinates to the carbonyl oxygen of the N-acryloyl sultam, activating the dienophile and enhancing its reactivity while locking it in a conformation that maximizes the stereodirecting influence of the sultam. chemrxiv.org Similarly, in aldol reactions, the stoichiometry and identity of the Lewis acid can dramatically influence the syn/anti selectivity of the products. nih.govacs.org

Future work is exploring the synergy between sultam auxiliaries and other catalytic modes, such as organocatalysis and transition-metal catalysis. For instance, a reaction could be designed where a chiral metal complex activates one reactant while the bornane sultam on the other reactant controls facial selectivity, a concept known as matched cooperativity. Stereoselectivity can be further enhanced when substrates are equipped with two chiral auxiliaries that act cooperatively. wikipedia.org The integration of sultam-mediated synthesis into automated continuous flow systems, which often rely on heterogeneous catalysts (e.g., for hydrogenation), demonstrates how these auxiliaries can be incorporated into modern, efficient manufacturing processes. rsc.org

Computational Design and Optimization of Sultam-Based Chiral Inducers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. For sultam-based auxiliaries, computational studies provide critical insights into the origins of stereoselectivity, guiding the optimization of existing reaction conditions and the design of new chiral inducers.

DFT calculations can model the transition states of reactions involving N-acyl bornane sultams, revealing the precise non-covalent interactions responsible for diastereoselectivity. For example, computational analysis of the alkylation of sultam-derived sodium enolates has shown that stereoselectivity arises from transition structures where the alkylating agent is guided to the exo face of the camphor (B46023) structure due to stereoelectronic preferences imposed by the sultam's sulfonyl group. rsc.org By calculating the energies of different potential transition states, researchers can predict which diastereomeric product will be favored and explain experimental observations with a high degree of accuracy. rsc.org

Looking forward, the role of computational methods is expanding from analysis to de novo design. While much work has focused on understanding existing systems, future research will increasingly use in silico methods to design novel chiral auxiliaries with tailored properties. researchgate.net By modeling how changes to the sultam backbone would affect the transition state energies of a desired reaction, scientists can identify promising new auxiliary structures before undertaking laborious synthetic work. This predictive power accelerates the development of next-generation chiral inducers that are more selective, efficient, and versatile than their predecessors.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for N-Acetyl-(2S)-bornane-10,2-sultam to ensure stability?

- Answer : The compound should be stored in a sealed, dry environment at 2–8°C to prevent hydrolysis or decomposition. This is critical for maintaining enantiomeric purity, as moisture or temperature fluctuations can degrade the sultam ring or acetyl group. Storage under inert gas (e.g., argon) is recommended for long-term stability .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v). Compare retention times with the (2R)-enantiomer. For absolute configuration confirmation, single-crystal X-ray diffraction is recommended. For example, crystal structures of related bornane sultams reveal hydrogen-bonding patterns (e.g., C–H···O interactions) that distinguish enantiomers .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical method involves acylation of (2S)-bornane-10,2-sultam with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification via recrystallization from dichloromethane/hexane yields high-purity product. Monitor reaction progress using ¹H-NMR to confirm the disappearance of the sultam NH peak (~8.5 ppm) .

Advanced Research Questions

Q. How does the boat-shaped conformation of the bornane ring influence stereochemical outcomes in asymmetric synthesis?

- Answer : The boat-shaped hexacyclic ring imposes steric and electronic constraints on the sultam’s reactive site. For example, in [4+2] cycloadditions, the bornane ring’s rigidity directs dienophiles to approach from the less hindered face, favoring specific diastereomers. Computational studies (e.g., DFT) can model these interactions by analyzing frontier molecular orbitals .

Q. What strategies resolve diastereomeric mixtures formed during Grignard additions to N-acylated bornane sultams?

- Answer : For reactions like Grignard additions to N-glyoxyloyl derivatives:

- Temperature control : Perform reactions at 193 K to slow competing pathways.

- Chiral chromatography : Use preparative HPLC with cellulose-based columns.

- Crystallization-driven resolution : Exploit differences in solubility of diastereomers (e.g., recrystallization from ether/hexane).

- Example: Reactions with methylmagnesium bromide yield (14S)-diastereomers with >90% selectivity when conducted at low temperatures .

Q. How can researchers address contradictions in reported reaction yields when using this compound as a chiral auxiliary?

- Answer :

- Systematic reproducibility checks : Ensure consistent reagent quality (e.g., anhydrous solvents, Grignard reagent titers).

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Twin-component analysis : For crystallographic data, refine structures using software like SHELXL to account for twin ratios (e.g., 73:27 major:minor components in related compounds) .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.